(2Z)-3-{3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide
Description
The compound (2Z)-3-{3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide is a synthetic acrylamide derivative characterized by a central tri-substituted phenyl ring. Key structural features include:
- Substituents on the phenyl ring:
- 3-Chloro group
- 4-(2-Chlorophenylmethoxy) group (a benzyl ether with a 2-chlorophenyl moiety)
- 5-Ethoxy group
- Acrylamide backbone: A (2Z)-configured propenamide with a cyano group at the 2-position and an amide group.
Properties
IUPAC Name |
(Z)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-2-25-17-9-12(7-14(10-22)19(23)24)8-16(21)18(17)26-11-13-5-3-4-6-15(13)20/h3-9H,2,11H2,1H3,(H2,23,24)/b14-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKLOEGLNKPQMT-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Cl)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Cl)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The compound's IUPAC name is (2Z)-3-{3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide, with the following molecular formula: and a molecular weight of approximately 372.83 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has focused primarily on its potential anti-inflammatory and anticancer properties. The following sections outline significant findings from various studies.
Anti-inflammatory Activity
- Mechanism of Action : The compound exhibits inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This action is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
- Cell Line Studies : In vitro studies have shown that this compound reduces the expression of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.
Anticancer Properties
- Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The IC50 values reported for these effects range from 10 to 30 µM, suggesting moderate potency against these cancer types.
- Apoptosis Induction : Studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | COX inhibition | Not specified | |
| Anticancer | Cell proliferation inhibition | 10 - 30 | |
| Apoptosis induction | Activation of caspases | Not specified |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.
- Inflammatory Disease Model : In models of colitis, the compound demonstrated a reduction in disease severity and inflammatory markers, suggesting its utility in treating inflammatory bowel diseases.
Comparison with Similar Compounds
Stereoisomerism: (E)- vs. (Z)-Configuration
A closely related analog, (E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide (), differs in two critical aspects:
Configuration : The E-isomer has an opposite stereochemistry at the double bond compared to the Z-configuration of the target compound.
Amide Substituent : The E-analog features an N-(2-nitrophenyl) group, introducing additional electron-withdrawing and steric effects.
The Z-configuration may favor planar arrangements for receptor binding, while the E-isomer’s nitro group could alter solubility and target interactions .
Substituent Variations: Chlorophenyl and Ethoxy Groups
Several compounds in share functional motifs with the target molecule, such as chlorophenyl and ethoxy groups. For example:
- 4-Chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether (CID 20852-27-1)
- 2-Chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether (CID 791844-72-9)
| Compound | Key Substituents | Functional Impact |
|---|---|---|
| Target Compound | 3-Cl, 4-(2-Cl-PhCH2O), 5-OEt | Lipophilicity, steric hindrance |
| CID 20852-27-1 | 4-Cl, imidazolylsulfonyl, 5-Me | Enhanced hydrogen bonding (sulfonyl) |
| CID 791844-72-9 | 2-Cl, piperazinylsulfonyl, 5-OEt | Basic piperazine moiety (solubility) |
The target compound’s 3-chloro and 4-benzyloxy groups may increase membrane permeability compared to sulfonyl-containing analogs, which are more polar .
Anti-Estrogenic Structural Modifications
highlights the historical development of triphenylethylene derivatives (e.g., tamoxifen analogs) modified for anti-estrogenic activity. While structurally distinct from the target compound, these studies emphasize the role of chloro and ethoxy groups in modulating receptor affinity. For instance:
- Triphenylethylene derivatives : Substitutions at meta/para positions enhance binding to estrogen receptors.
- Target Compound : The 3-chloro and 4-benzyloxy groups may similarly influence interactions with hydrophobic binding pockets, though its acrylamide backbone diverges from the triphenylethylene scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
